α-シアノ桂皮酸

概要

説明

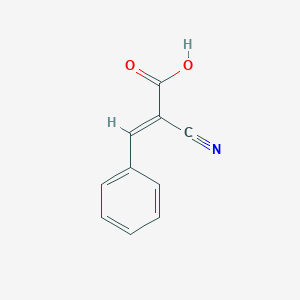

This compound is characterized by the presence of a cyano group (-CN) attached to the alpha position of the cinnamic acid structure, which significantly influences its chemical properties and reactivity . Alpha-Cyanocinnamic acid is commonly used in various scientific applications, particularly in mass spectrometry as a matrix for peptides and nucleotides .

科学的研究の応用

Alpha-Cyanocinnamic acid has a wide range of scientific research applications:

作用機序

Target of Action

Alpha-Cyanocinnamic acid (CHCA) is primarily used as a matrix for peptides and nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .

Mode of Action

CHCA facilitates the ionization of proteins and peptides in a MALDI time-of-flight (TOF) mass spectrometer . The matrix itself also ionizes, as do its sodium and potassium adducts . This interaction with its targets leads to changes in their ionization states, which is crucial for their detection and analysis in mass spectrometry.

Result of Action

The primary result of CHCA’s action is the enhanced ionization of target molecules in MALDI-TOF mass spectrometry . This allows for the more effective analysis of these molecules, contributing to a wide range of research and diagnostic applications.

Action Environment

The efficacy and stability of CHCA are influenced by the specific conditions used in MALDI-TOF mass spectrometry Factors such as the laser intensity, the matrix-to-analyte ratio, and the temperature can all impact the effectiveness of CHCA as a matrix

準備方法

Synthetic Routes and Reaction Conditions

Alpha-Cyanocinnamic acid can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction proceeds as follows:

4-Hydroxybenzaldehyde+MalononitrilePiperidineAlpha-Cyanocinnamic acid

The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of alpha-Cyanocinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity alpha-Cyanocinnamic acid .

化学反応の分析

Types of Reactions

Alpha-Cyanocinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

類似化合物との比較

Alpha-Cyanocinnamic acid can be compared with other cinnamic acid derivatives such as:

Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.

Ferulic Acid: Exhibits strong antioxidant activity and is used in skincare products.

Sinapic Acid: Similar to alpha-Cyanocinnamic acid, it is used as a matrix in MALDI mass spectrometry.

Uniqueness

Alpha-Cyanocinnamic acid is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to other cinnamic acid derivatives . Its ability to act as a matrix in MALDI mass spectrometry and its potential therapeutic applications make it a valuable compound in scientific research .

生物活性

Alpha-Cyanocinnamic acid (α-Cyano-4-hydroxycinnamic acid, CHCA) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of α-Cyanocinnamic acid, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of Alpha-Cyanocinnamic Acid

Alpha-Cyanocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group at the alpha position. This structural modification enhances its biological properties, making it a valuable scaffold for drug development. The compound is primarily known for its role as an inhibitor of monocarboxylate transporters (MCTs) and aldose reductase (ALR2), which are implicated in various metabolic disorders and cancer.

Inhibition of Aldose Reductase

One of the primary mechanisms through which α-Cyanocinnamic acid exerts its biological effects is by inhibiting aldose reductase (ALR2). This enzyme is involved in the polyol pathway, converting glucose to sorbitol, which can lead to complications in diabetes. Research indicates that α-Cyanocinnamic acid derivatives demonstrate potent inhibition of ALR2 with IC50 values ranging from 72 to 405 nM. For instance, a derivative known as 5f has shown an IC50 value of 72.7 ± 1.6 nM, indicating its high efficacy as an ALR2 inhibitor .

Monocarboxylate Transporter Inhibition

α-Cyanocinnamic acid also inhibits monocarboxylate transporters (MCTs), which play a crucial role in cellular metabolism by transporting lactate and pyruvate across cell membranes. This inhibition affects glycolytic processes and mitochondrial metabolism, making it a potential target for cancer therapy. Novel derivatives have been synthesized that exhibit enhanced potency against MCT1 and MCT4, showcasing their potential in cancer treatment .

Diabetes Management

The inhibition of ALR2 by α-Cyanocinnamic acid derivatives has therapeutic implications for managing diabetic complications. In studies using chick embryo models, treatment with these compounds resulted in reduced hyperglycemia-induced neural tube defects and improved embryonic development outcomes. The compounds not only inhibited ALR2 activity but also decreased sorbitol accumulation and reactive oxygen species (ROS) generation .

Cancer Treatment

Recent research has highlighted the anticancer potential of α-Cyanocinnamic acid derivatives. For example, novel silyl cyanocinnamic acid derivatives have been shown to significantly inhibit cancer cell proliferation and demonstrate good efficacy in colorectal cancer xenograft models. These compounds target metabolic pathways critical for cancer cell survival, suggesting a dual mechanism involving both MCT inhibition and modulation of glycolysis .

Table 1: Inhibition Potency of α-Cyanocinnamic Acid Derivatives

| Compound | Target Enzyme | IC50 (nM) | Activity |

|---|---|---|---|

| 5f | ALR2 | 72.7 ± 1.6 | Effective inhibitor and antioxidant |

| 2a | MCT1 | Low nanomolar | Enhanced lactate uptake inhibition |

| 2b | MCT4 | Low nanomolar | Significant effects on glycolysis |

Notable Studies

- A study demonstrated that the derivative 5f not only inhibited ALR2 effectively but also restored normal expression levels of transcription factors involved in embryonic development under hyperglycemic conditions .

- Another investigation into novel silyl cyanocinnamic acid derivatives revealed their ability to inhibit lactate uptake significantly more than traditional inhibitors like CHC, indicating their potential as next-generation anticancer agents .

特性

IUPAC Name |

(E)-2-cyano-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUQMGQIHYISOP-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-92-3 | |

| Record name | alpha-Cyanocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyano-3-phenylacrylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。